molecular formula C11H18O3 B12100656 Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B12100656
M. Wt: 198.26 g/mol
InChI Key: HZNBSISOMPXUAX-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of an appropriate oxirane precursor with a carboxylate ester. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the formation of the spiro-connected structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate include other oxaspiro compounds with different substituents on the spiro-connected rings. Examples include:

  • Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • Methyl 2-(propan-2-yl)-1,3-dioxaspiro[2.4]heptane-2-carboxylate

Uniqueness

The uniqueness of Methyl 2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate lies in its specific spiro-connected oxirane structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8(2)11(9(12)13-3)10(14-11)6-4-5-7-10/h8H,4-7H2,1-3H3

InChI Key

HZNBSISOMPXUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCCC2)C(=O)OC

Origin of Product

United States

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